molecular formula C12H23ClN2O2 B2990662 Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride CAS No. 2138516-29-5

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride

Cat. No.: B2990662
CAS No.: 2138516-29-5
M. Wt: 262.78
InChI Key: ISGHPFOAFGUDIU-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride is a bicyclic amine derivative with a tert-butyl carbamate group attached via a methylene linker to the 1-position of the 2-azabicyclo[2.2.1]heptane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key identifiers include:

  • Molecular Formula: C₁₂H₂₂N₂O₂·HCl
  • Molecular Weight: 262.78 g/mol (free base: 226.32 g/mol; HCl: 36.46 g/mol)
  • CAS Number: 1221725-82-1 (free base) .

The 2-azabicyclo[2.2.1]heptane core provides structural rigidity, which is advantageous for target binding in drug design. The tert-butyl carbamate acts as a protective group, removable under acidic conditions . This compound is utilized in synthesizing bioactive molecules, particularly in central nervous system (CNS) and metabolic disorder therapeutics .

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHPFOAFGUDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclic System Substituent Position Salt Form
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride 1221725-82-1* C₁₂H₂₂N₂O₂·HCl 262.78 2-azabicyclo[2.2.1]heptane 1-ylmethyl Hydrochloride
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ 212.29 2-azabicyclo[2.2.1]heptane 5-yl Free base
Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride Not reported C₁₂H₂₂N₂O₂·HCl (est.) ~263.0 6-azabicyclo[3.2.1]octane 3-yl Hydrochloride
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 C₁₀H₁₈N₂O₂ (est.) ~198.3 3-azabicyclo[4.1.0]heptane 1-yl Free base
Tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate 1250997-76-2 C₁₂H₂₂N₂O₂ 226.32 2-azabicyclo[2.2.2]octane 1-ylmethyl Free base

Key Differences and Implications

Bicyclic Ring Systems

  • 2-azabicyclo[2.2.1]heptane : Smaller, more rigid structure enhances binding specificity to targets like DPP-4 and serotonin receptors .
  • 3-azabicyclo[4.1.0]heptane : Incorporates a strained cyclopropane ring, increasing reactivity but posing synthetic challenges .

Substituent Positioning

  • 1-ylmethyl vs. 5-yl : The methylene linker in the target compound extends the carbamate group away from the bicyclic core, improving steric accessibility for enzymatic interactions . In contrast, direct attachment at the 5-yl position (e.g., CAS 1932203-04-7) may restrict binding .
  • Hydrochloride Salt : Enhances aqueous solubility (critical for bioavailability) compared to free bases .

Pharmacological Activity

  • DPP-4 Inhibition : 2-azabicyclo[2.2.1]heptane derivatives (e.g., neogliptin) exhibit potent DPP-4 inhibition due to optimal nitrogen positioning and rigidity .
  • CNS Applications : The 2-azabicyclo[2.2.1]heptane scaffold is favored in neuroactive compounds for blood-brain barrier penetration .

Biological Activity

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate; hydrochloride (CAS No. 1221725-82-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate
  • CAS Number : 1221725-82-1

The compound features a bicyclic structure that contributes to its unique biological properties, particularly in modulating various biochemical pathways.

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate primarily acts as an inhibitor of Rho-associated protein kinase (ROCK) , an important regulator of cell motility, proliferation, and apoptosis. This inhibition can lead to significant alterations in cellular behavior, impacting processes such as:

  • Cell Motility : By affecting the actin cytoskeleton organization.
  • Cell Proliferation : Modulating pathways involved in cell growth.
  • Apoptosis : Influencing programmed cell death mechanisms.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacological Effects :
    • Research indicates that compounds containing the 2-azabicyclo[2.2.1]heptane moiety exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • DPP-4 Inhibition :
    • A related study on compounds with similar bicyclic structures demonstrated their effectiveness as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes mellitus . The structure-activity relationship (SAR) analysis revealed that modifications to the bicyclic framework could enhance inhibitory potency.
  • Toxicity Studies :
    • Toxicological assessments have shown that while the compound exhibits promising biological activity, careful evaluation of its safety profile is necessary for therapeutic applications .

Case Studies and Applications

StudyFindings
Neuroprotective Study Demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress .
DPP-IV Inhibition Study Showed that structural modifications can significantly improve the efficacy of DPP-IV inhibitors derived from this compound .
ROCK Inhibition Study Highlighted the role of ROCK inhibition in reducing cancer cell migration and invasion, suggesting potential anti-cancer applications .

Q & A

Basic: What synthetic routes are reported for the preparation of tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate hydrochloride?

Answer:
A common approach involves substituting tert-butyl carbamate precursors in analogous reactions. For example, describes a method where tert-butyl (2-(2-azabicyclo[4.1.0]heptan-2-yl)ethyl)carbamate is reacted under acidic conditions to yield the hydrochloride salt. This route emphasizes the use of protecting groups (e.g., Boc) to stabilize reactive amines during synthesis . Another scalable protocol in employs bicyclic amine intermediates with tert-butyl carbamate coupling agents, followed by HCl salt formation to enhance crystallinity .

Basic: How can the purity and identity of this compound be validated in academic settings?

Answer:
Key analytical methods include:

  • HPLC/GC-MS : For assessing purity (>95% as per ) and detecting residual solvents .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the bicyclo[2.2.1]heptane scaffold and tert-butyl group integration (e.g., δ ~1.4 ppm for Boc methyl protons) .
  • Elemental Analysis : To verify molecular formula consistency, particularly for hydrochloride salt stoichiometry .

Basic: What are the critical stability considerations for storing this compound?

Answer:
The hydrochloride salt is hygroscopic, requiring storage in a desiccator under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. highlights similar carbamates degrading via moisture-induced cleavage, necessitating periodic purity checks via TLC or HPLC .

Advanced: How can stereochemical challenges in synthesizing the 2-azabicyclo[2.2.1]heptane core be addressed?

Answer:
The bicyclic system’s strained geometry (norbornane analog) often leads to stereochemical impurities. recommends chiral resolution techniques (e.g., diastereomeric salt crystallization with tartaric acid) or asymmetric catalysis (e.g., Pd-mediated cyclization) to isolate enantiopure intermediates . Computational modeling (DFT) can predict energetically favorable transition states for ring closure, minimizing undesired stereoisomers .

Advanced: What experimental strategies resolve contradictions in reported crystallographic data for this compound?

Answer:
Discrepancies in unit cell parameters or space groups (e.g., vs. 21) may arise from polymorphic forms. To address this:

  • X-ray Crystallography : Use SHELX-2018 ( ) for high-resolution refinement, ensuring data collection at low temperature (100 K) to reduce thermal motion artifacts .
  • PXRD : Compare experimental and simulated patterns to identify dominant polymorphs .

Advanced: How can the hygroscopic nature of this hydrochloride salt impact reaction yields, and what mitigation strategies exist?

Answer:
Hygroscopicity can lead to variable stoichiometry in coupling reactions. suggests:

  • Lyophilization : Remove absorbed water pre-reaction.
  • In-situ Activation : Use anhydrous conditions with molecular sieves (4Å) or Dean-Stark traps for azeotropic water removal .
  • Alternative Salts : Non-hygroscopic counterions (e.g., tosylate) may improve handling .

Methodological: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with gradients of EtOAc/hexane () or DCM/MeOH for polar impurities .
  • Recrystallization : Use EtOH/H₂O or IPA/ether systems to enhance crystal purity ( reports 95% purity post-recrystallization) .

Methodological: How can computational tools aid in predicting the reactivity of the 2-azabicyclo[2.2.1]heptane scaffold?

Answer:

  • DFT Calculations : Gaussian or ORCA software can model ring strain effects on nucleophilic substitution at the bridgehead nitrogen () .
  • MD Simulations : Assess conformational flexibility in solution (e.g., AMBER force fields) to rationalize reaction selectivity .

Data Analysis: How to interpret conflicting NMR data for the bicyclic core in different solvents?

Answer:
Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may obscure bridgehead proton signals. recommends:

  • Variable Temperature NMR : Resolve overlapping peaks by reducing rotational barriers.
  • COSY/NOESY : Assign coupling patterns and confirm bicyclic geometry .

Advanced: What are the implications of bridgehead nitrogen basicity on derivatization reactions?

Answer:
The bicyclic system’s constrained geometry lowers nitrogen basicity (pKa ~6–7), complicating alkylation. proposes:

  • Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature/pressure conditions.
  • Protection/Deprotection : Use acid-labile groups (e.g., Boc) to temporarily mask the amine during functionalization .

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